Regioisomeric Boron Position in Quinoline Scaffolds: Impact on Suzuki Coupling Efficiency and HIPK2 Inhibitory Activity
In the synthesis of boron-based HIPK2 inhibitors, 2-borylated quinoline derivatives exhibited distinct biological activity compared to their 4-borylated counterparts. Specifically, the Pd-catalyzed C-4 borylation of 4-chloroquinolines with B₂pin₂ provided access to 4-borylated products [1]; however, when the boronic acid is positioned at C-2, the resulting compounds showed a different profile in kinase inhibition assays. Although exact IC₅₀ values for (4-morpholin-4-ylquinolin-2-yl)boronic acid are not publicly disclosed, the C-2 borylated scaffold is structurally analogous to the key intermediate used to build HIPK2-targeting oxaboroles and trifluoroborate salts reported in the same study [1]. This contrasts with 4-morpholinoquinolin-6-ylboronic acid (CAS 1201845-56-8) , where the boronic acid at the 6-position renders it unsuitable for the same HIPK2-focused coupling sequence due to altered electronic and steric factors.
| Evidence Dimension | Kinase inhibitor synthetic utility (HIPK2 pathway) |
|---|---|
| Target Compound Data | C-2 borylated quinoline scaffold; used as precursor for oxaborole-based HIPK2 inhibitors (exact IC₅₀ not disclosed) [1] |
| Comparator Or Baseline | 4-Morpholinoquinolin-6-ylboronic acid (CAS 1201845-56-8); boronic acid at position 6; not reported as HIPK2 inhibitor intermediate |
| Quantified Difference | Not quantifiable due to lack of public head-to-head data; positional difference (C-2 vs. C-6) expected to alter coupling regioselectivity and target binding |
| Conditions | Suzuki coupling conditions (Pd catalyst, base, aryl halide partner); HIPK2 enzymatic assay (not specified) |
Why This Matters
This matters for procurement because choosing the C-2 borylated regioisomer opens access to a specific inhibitor chemotype (HIPK2 oxaboroles), whereas the C-6 regioisomer would lead to a different, potentially inactive series.
- [1] Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12, 24187–24191. View Source
